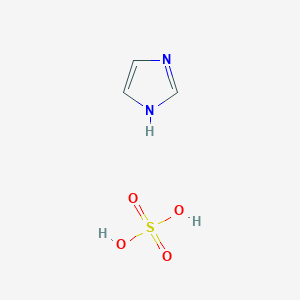
4,5-Dichloro-2,3-difluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2,3-difluorobenzoic acid is a chemical compound with the molecular formula C7H2Cl2F2O2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2,3-difluorobenzoic acid typically involves the selective fluorination and chlorination of benzoic acid derivatives. One common method starts with 2,4-dichloro-5-fluorobenzonitrile, which undergoes hydrolysis in an acidic aqueous medium to yield this compound . The reaction conditions often involve the use of thionyl chloride and dimethylformamide (DMF) as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes steps such as nitration, selective reduction, diazotization, and chlorination . These methods ensure the efficient production of this compound for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloro-2,3-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Dimethylformamide (DMF): Acts as a solvent and catalyst in various reactions.
Nitric Acid (HNO3) and Sulfuric Acid (H2SO4): Used in nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzoic acids.
Applications De Recherche Scientifique
4,5-Dichloro-2,3-difluorobenzoic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various medicinal compounds, particularly those with antibacterial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It is employed in studies related to enzyme inhibition and molecular interactions.
Industrial Applications: The compound is used in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 4,5-dichloro-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: Similar in structure but with one chlorine atom replaced by a fluorine atom.
3,4-Difluorobenzoic acid: Lacks chlorine atoms but has two fluorine atoms on the benzene ring.
2,4-Difluorobenzoic acid: Contains two fluorine atoms but no chlorine atoms.
Uniqueness
4,5-Dichloro-2,3-difluorobenzoic acid is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
184722-90-5 |
|---|---|
Formule moléculaire |
C7H2Cl2F2O2 |
Poids moléculaire |
226.99 g/mol |
Nom IUPAC |
4,5-dichloro-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C7H2Cl2F2O2/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1H,(H,12,13) |
Clé InChI |
UOVQIKZJHZZTEF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)

![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)


![6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14249653.png)


![Tetrakis[(methylsulfanyl)methyl]silane](/img/structure/B14249662.png)


![2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol](/img/structure/B14249670.png)
![Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-](/img/structure/B14249673.png)
